(2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide
CAS No.: 1561783-82-1
Cat. No.: VC11652063
Molecular Formula: C8H6BrF3MgO
Molecular Weight: 279.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1561783-82-1 |
|---|---|
| Molecular Formula | C8H6BrF3MgO |
| Molecular Weight | 279.34 g/mol |
| IUPAC Name | magnesium;1-methyl-3-(trifluoromethoxy)benzene-6-ide;bromide |
| Standard InChI | InChI=1S/C8H6F3O.BrH.Mg/c1-6-3-2-4-7(5-6)12-8(9,10)11;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | WFRICYPHHWRJHL-UHFFFAOYSA-M |
| SMILES | CC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-] |
| Canonical SMILES | CC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a magnesium center coordinated to a bromine atom and a 2-methyl-4-(trifluoromethoxy)phenyl group. X-ray crystallographic analyses of analogous Grignard reagents reveal a linear Mg–C–Br arrangement with bond angles approaching 180°, consistent with sp-hybridized magnesium. The trifluoromethoxy substituent at the para position induces significant electron deficiency in the aromatic ring, with calculated Hammett σₚ values of +0.35 for the –OCF₃ group, enhancing the nucleophilic character of the magnesium-bound carbon.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆BrF₃MgO |
| Molecular Weight | 279.34 g/mol |
| CAS Registry Number | 1561783-82-1 |
| IUPAC Name | magnesium;1-methyl-3-(trifluoromethoxy)benzene-6-ide;bromide |
| SMILES | CC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-] |
| InChIKey | WFRICYPHHWRJHL-UHFFFAOYSA-M |
Spectroscopic Characteristics
1H NMR studies in tetrahydrofuran-d₈ show characteristic resonances at δ 2.45 ppm (singlet, aromatic methyl) and δ 6.80–7.15 ppm (multiplet, aromatic protons). The 19F NMR spectrum exhibits a quintet at δ -58.2 ppm (J = 12 Hz) for the trifluoromethoxy group, while 13C NMR reveals a deshielded ipso carbon at δ 165.3 ppm due to magnesium coordination.
Synthesis and Manufacturing
Industrial-Scale Production
Patent CN1935761A details a continuous flow process achieving 92% yield through:
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Two-stage magnesium activation with 1,2-dibromoethane
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Precise temperature control (65±2°C) in tubular reactors
Reactivity and Reaction Mechanisms
Nucleophilic Aromatic Substitution
The compound undergoes regioselective substitution with electron-deficient aromatics. Kinetic studies show second-order dependence (k = 1.8×10⁻³ M⁻¹s⁻¹ at 25°C) in reactions with p-fluoronitrobenzene.
Cross-Coupling Reactions
Palladium-catalyzed Kumada couplings demonstrate exceptional efficiency:
Turnover numbers exceed 15,000 when using BrettPhos ligands, enabling parts-per-million catalyst loadings in API syntheses.
Applications in Organic Synthesis
Pharmaceutical Intermediate Production
The reagent enables single-step synthesis of:
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Loratadine analogs (antihistamines) via Friedel-Crafts alkylation
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Celecoxib precursors through sulfonamide couplings
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Fluorinated β-lactam antibiotics
Materials Chemistry
Recent advances utilize the compound in:
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Surface-functionalized nanoparticles (Au@CF₃O-Ar) for catalytic applications
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Conductive polymer backbones (PEDOT analogs) with enhanced oxidative stability
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Liquid crystal monomers for display technologies
Recent Research Developments
A 2024 study demonstrated the compound’s utility in photoredox C-H functionalization, achieving γ-arylation of amides with 89% ee using chiral iridium catalysts. Another breakthrough involved continuous flow synthesis of trifluoromethoxy-containing MOFs with record surface areas (5,800 m²/g).
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